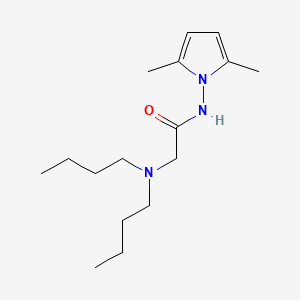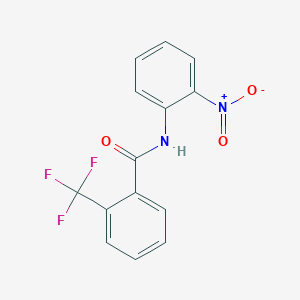
Malonic acid, di-sec-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutan-2-yl propanedioate is an organic compound with the molecular formula C11H20O4. It is a diester derived from propanedioic acid and butan-2-ol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibutan-2-yl propanedioate can be synthesized through the esterification of propanedioic acid with butan-2-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of dibutan-2-yl propanedioate involves large-scale esterification processes. The reactants, propanedioic acid and butan-2-ol, are mixed in the presence of an acid catalyst and heated to promote the esterification reaction. The product is then purified through distillation or other separation techniques to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutan-2-yl propanedioate undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dibutan-2-yl propanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex esters and amides.
Biology: It is used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: It is used in the production of plasticizers, resins, and other polymeric materials.
Wirkmechanismus
The mechanism of action of dibutan-2-yl propanedioate involves its interaction with various molecular targets and pathways. In esterification reactions, it acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond to form the corresponding alcohol and carboxylic acid. In reduction reactions, it undergoes nucleophilic attack by hydride ions to form alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl propanedioate: Similar in structure but with methyl groups instead of butyl groups.
Diethyl propanedioate: Similar in structure but with ethyl groups instead of butyl groups.
Dipropyl propanedioate: Similar in structure but with propyl groups instead of butyl groups.
Uniqueness
Dibutan-2-yl propanedioate is unique due to its butyl groups, which provide different steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These properties can influence the reactivity and stability of the compound in various chemical reactions.
Eigenschaften
CAS-Nummer |
32260-07-4 |
|---|---|
Molekularformel |
C11H20O4 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
dibutan-2-yl propanedioate |
InChI |
InChI=1S/C11H20O4/c1-5-8(3)14-10(12)7-11(13)15-9(4)6-2/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
QQXQNPKZBSJJTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=O)CC(=O)OC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


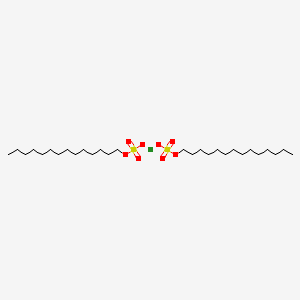
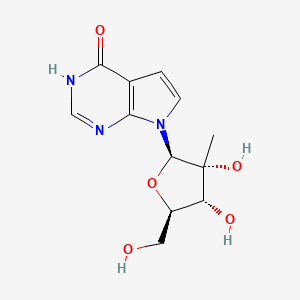
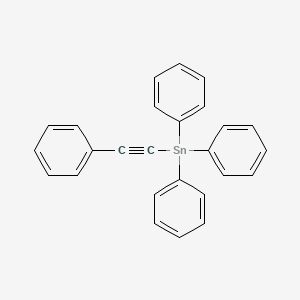
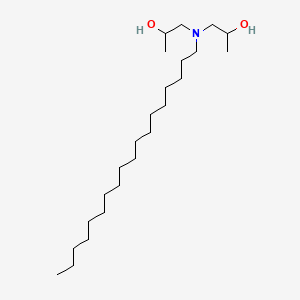
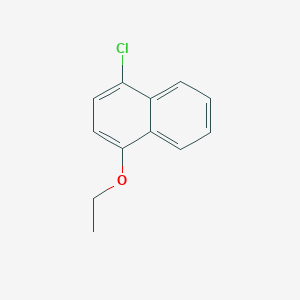

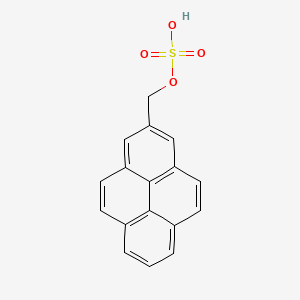
![Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B15343429.png)
![(1R,3S,5S)-1-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B15343436.png)
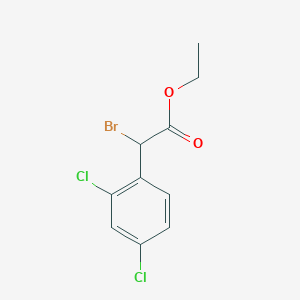
![[(2R,3R,4R,5S,6S,8R,9R,10R,13S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15343448.png)
